

MA-0204: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: MA-0204

Cat. No.: B608797

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Abstract

MA-0204, also known as (3R)-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazol-1-yl]methyl]phenoxy]-hexanoic acid, is a potent and highly selective peroxisome proliferator-activated receptor δ (PPAR δ) modulator.^{[1][2]} Identified as a potential therapeutic agent for Duchenne Muscular Dystrophy (DMD), **MA-0204** has demonstrated the ability to improve mitochondrial function and fatty acid oxidation.^{[1][3]} This technical guide provides a comprehensive overview of the available solubility and stability data for **MA-0204**, outlines generalized experimental protocols for the assessment of these properties, and illustrates its mechanism of action through the PPAR δ signaling pathway.

Chemical and Physical Properties

Property	Value	Source
IUPAC Name	(3R)-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazol-1-yl]methyl]phenoxy]-hexanoic acid	Cayman Chemical
CAS Number	2095128-17-7	MedChemExpress, Cayman Chemical
Molecular Formula	C25H27F3N2O4	MedChemExpress, Cayman Chemical
Molecular Weight	476.49 g/mol	MedChemExpress
Appearance	Solid	Cayman Chemical

Solubility Data

Quantitative aqueous solubility data for **MA-0204** is not extensively available in the public domain. However, qualitative and semi-quantitative data from commercial suppliers provide initial guidance for handling and formulation.

Solvent/System	Solubility	Concentration	Notes	Source
DMSO	Soluble	43.33 mg/mL	Requires sonication for dissolution.	MedChemExpress
Methanol	Soluble	Not specified	-	Cayman Chemical
In Vivo Formulation 1	Soluble (Suspension)	2.17 mg/mL	10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline	MedChemExpress
In Vivo Formulation 2	Soluble (Clear Solution)	≥ 2.17 mg/mL	10% DMSO >> 90% Corn Oil	MedChemExpress

Stability Data

Specific, publicly available stability data for **MA-0204** under various conditions (e.g., temperature, humidity, light) is currently limited. For research purposes, it is recommended to store the solid compound in a well-sealed container at -20°C, protected from light and moisture. Long-term stability at this temperature has not been publicly documented. For solutions, especially in DMSO, it is advisable to prepare them fresh and store them at low temperatures for short periods to minimize degradation.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a research compound like **MA-0204**. These protocols are based on standard pharmaceutical industry practices.

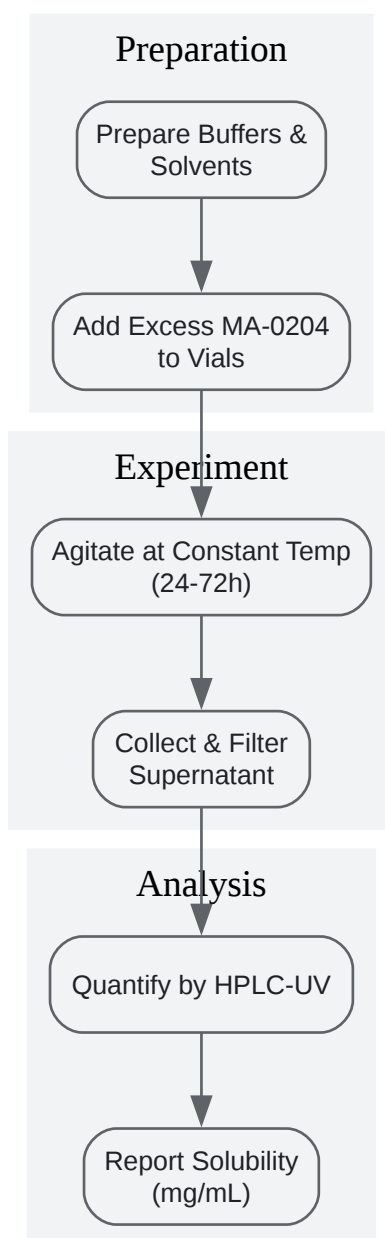
Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of **MA-0204** in various aqueous and non-aqueous media.

Methodology: Shake-Flask Method

- **Preparation of Media:** Prepare a range of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant non-aqueous solvents (e.g., ethanol, propylene glycol).
- **Sample Preparation:** Add an excess amount of solid **MA-0204** to a known volume of each medium in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
- **Sample Collection and Preparation:** After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
- **Quantification:** Dilute the filtrate with a suitable solvent and quantify the concentration of **MA-0204** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The solubility is reported in mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination



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Caption: Workflow for determining the thermodynamic solubility of **MA-0204**.

Stability Indicating Method Development and Stress Testing

Objective: To establish an analytical method capable of detecting degradation products and to assess the intrinsic stability of **MA-0204** under various stress conditions.

Methodology:

- **Method Development:** Develop a stability-indicating HPLC method that separates the intact **MA-0204** from potential degradation products. This typically involves testing different columns, mobile phases, and gradient conditions.
- **Forced Degradation Studies:** Expose solid **MA-0204** and solutions of **MA-0204** to various stress conditions:
 - Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).
 - Basic: 0.1 N NaOH at room temperature.
 - Oxidative: 3% H₂O₂ at room temperature.
 - Thermal: Dry heat (e.g., 80°C).
 - Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.
- **Analysis:** Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.
- **Data Evaluation:** Determine the extent of degradation and identify the major degradation products. This information is crucial for understanding the degradation pathways and for designing a formal stability study.

Formal Stability Study (ICH Guidelines)

Objective: To determine the shelf-life and appropriate storage conditions for **MA-0204**.

Methodology:

- **Protocol Design:** Establish a formal stability protocol detailing the batches to be tested, container closure systems, storage conditions, testing frequency, and analytical methods.
- **Storage Conditions:** Store samples of **MA-0204** under long-term and accelerated stability conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

- **Testing:** At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term), withdraw samples and test for appearance, assay, degradation products, and other relevant parameters.
- **Data Analysis:** Analyze the data to identify any trends in degradation or changes in physical properties. This data is used to establish a retest period or shelf-life for the drug substance.

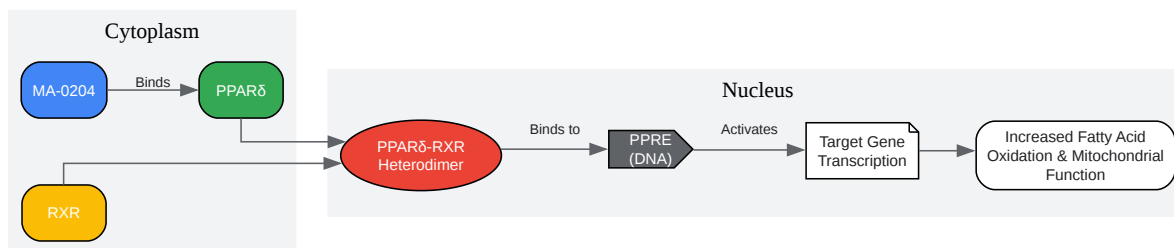
Signaling Pathway

MA-0204 is a selective agonist for Peroxisome Proliferator-Activated Receptor δ (PPAR δ), a nuclear hormone receptor that plays a critical role in the regulation of energy metabolism.

Mechanism of Action:

- **Ligand Binding:** **MA-0204** binds to the ligand-binding domain of PPAR δ .
- **Heterodimerization:** Upon ligand binding, PPAR δ forms a heterodimer with the Retinoid X Receptor (RXR).
- **DNA Binding:** This PPAR δ -RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
- **Gene Transcription:** The binding of the heterodimer to PPREs recruits coactivator proteins, leading to the transcription of genes involved in fatty acid uptake, transport, and oxidation. This ultimately results in increased mitochondrial biogenesis and function.

PPAR δ Signaling Pathway



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Caption: **MA-0204** activates the PPAR δ signaling pathway to enhance metabolism.

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